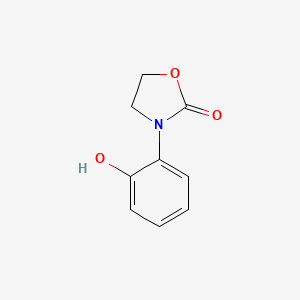
p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester
Overview
Description
p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester: is an organic compound that belongs to the class of aminobenzoic acid derivatives This compound is characterized by the presence of a bromobenzylidene group attached to the para position of the aminobenzoic acid moiety, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester typically involves the condensation of m-bromobenzaldehyde with p-aminobenzoic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow synthesis techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzylidene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the Schiff base linkage, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Amino derivatives resulting from the reduction of the Schiff base.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester can be used as a probe to study enzyme interactions and binding affinities due to its structural resemblance to certain biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester involves its interaction with specific molecular targets. The Schiff base linkage and the bromobenzylidene group play crucial roles in its reactivity and binding properties. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
p-Aminobenzoic acid ethyl ester: A structurally related compound with similar reactivity but lacking the bromobenzylidene group.
m-Bromobenzylidene derivatives: Compounds with similar bromobenzylidene groups but different functional groups attached to the aromatic ring.
Uniqueness: The presence of both the bromobenzylidene group and the Schiff base linkage in p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester makes it unique compared to other aminobenzoic acid derivatives. This combination of functional groups imparts distinct reactivity and binding properties, allowing for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-[(3-bromophenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-2-20-16(19)13-6-8-15(9-7-13)18-11-12-4-3-5-14(17)10-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLPYZEODWONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-b]pyridin-5-ylmethanol](/img/structure/B3327747.png)



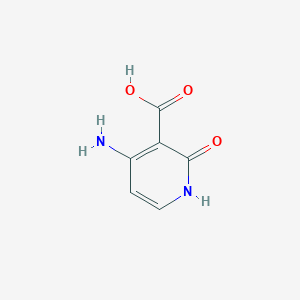
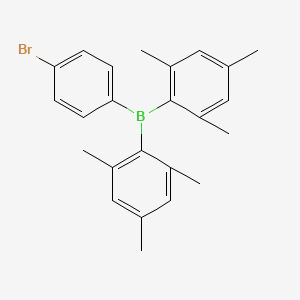
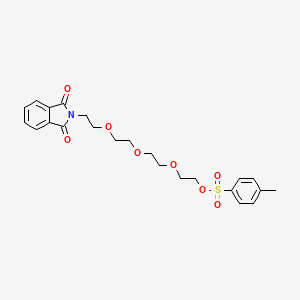
![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)

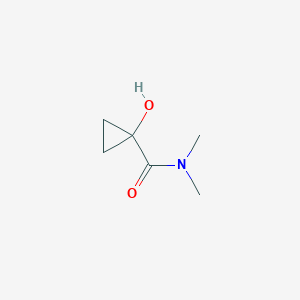


![2,5-Dichlorothieno[3,2-b]thiophene](/img/structure/B3327839.png)
